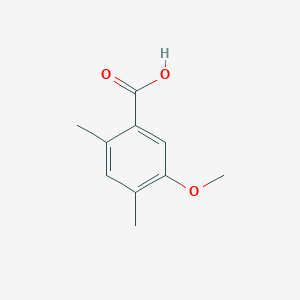

5-Methoxy-2,4-dimethylbenzoic acid

Description

Historical Context and Initial Synthesis in Chemical Literature

A specific, documented initial synthesis for 5-methoxy-2,4-dimethylbenzoic acid is not readily found in seminal chemical literature, suggesting it is a less-common isomer compared to other substituted benzoic acids. However, its synthesis can be logically inferred from established methodologies for preparing polysubstituted benzene (B151609) derivatives.

A plausible synthetic route would likely start from a readily available xylene or methoxytoluene derivative. One conceptual pathway could involve the Friedel-Crafts acylation of a compound like 2,4-dimethylanisole, followed by oxidation of the introduced acyl group to a carboxylic acid. Alternatively, formylation followed by oxidation could achieve the same result. Another strategy could involve the multi-step functionalization of a simpler benzoic acid. For instance, the synthesis of 3,5-dimethylbenzoic acid has been achieved through the oxidation of mesitylene. google.com Similarly, methods for creating other dimethylbenzoic acids, such as mesitoic acid, often start with the corresponding trimethylbenzene (mesitylene) and use reactions like carbonation of a Grignard reagent or oxidation. orgsyn.org The synthesis of various methoxy- and dimethyl-substituted benzoic acids often involves standard reactions such as oxidation, carboxylation, or hydrolysis, tailored to the specific substitution pattern required. orgsyn.orgresearchgate.net

Positioning of this compound within the Class of Substituted Benzoic Acids

This compound is a member of the substituted benzoic acids, where the properties of the molecule are heavily influenced by the nature and position of its substituents. ymdb.ca The acidity of the carboxylic acid and the reactivity of the aromatic ring are modulated by the electronic effects of the attached groups.

Substituent Effects: The methoxy (B1213986) group (-OCH3) and the two methyl groups (-CH3) are all classified as electron-donating groups (EDGs). EDGs increase the electron density of the aromatic ring and destabilize the conjugate base (benzoate), which generally makes the acid less acidic compared to unsubstituted benzoic acid. libretexts.orglibretexts.org In contrast, electron-withdrawing groups (EWGs) stabilize the conjugate base and increase acidity. libretexts.org The positions of these groups are also critical. Theoretical studies using density functional theory (DFT) have shown excellent correlations between calculated quantum chemical parameters and experimental pKa values for substituted benzoic acids.

Acidity: The presence of three electron-donating groups on the benzene ring of this compound would be expected to decrease its acidity (increase its pKa) relative to benzoic acid. The cumulative effect of these groups increases the electron density on the carboxylate anion, making it less stable. Studies on substituted benzoic acids confirm that EDGs decrease the delocalization of the negative charge that results from acid dissociation, thus weakening the acid.

Reactivity: The electron-donating nature of the methoxy and methyl groups activates the aromatic ring toward electrophilic aromatic substitution. However, the existing substituents create significant steric hindrance and direct incoming electrophiles to the remaining unsubstituted position (C6). The carboxyl group itself is a deactivating, meta-directing group. numberanalytics.com The interplay of these electronic and steric factors would dictate the regioselectivity of further chemical transformations.

Table 1: Properties of Related Substituted Benzoic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 124-126 sigmaaldrich.comnist.gov | Two methyl groups nist.gov |

| 4-Methoxy-2,6-dimethylbenzoic acid | C₁₀H₁₂O₃ | 180.20 | Not specified | One methoxy, two methyl |

| 2-Bromo-4,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 188-190 sigmaaldrich.com | One bromo, two methoxy |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | None |

Research Trajectories and Multidisciplinary Significance of Aromatic Carboxylic Acids

Aromatic carboxylic acids are fundamental building blocks in numerous scientific fields due to their versatile reactivity and structural features. numberanalytics.com Their importance spans pharmaceuticals, materials science, and advanced organic synthesis.

Organic Synthesis: They are crucial intermediates for synthesizing a wide array of other functional groups, including esters (used in fragrances), amides (found in many pharmaceuticals), and acid chlorides. numberanalytics.comnumberanalytics.com Recent research has focused on novel applications, such as using carboxylic acids directly in C-C coupling reactions through photoredox catalysis, which simplifies synthetic operations. researchgate.net Late-stage functionalization of complex benzoic acids is also a key area, allowing for the modification of drug-like molecules. nih.gov

Materials Science: Aromatic polycarboxylic acids are extensively used in the design of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials have highly ordered, porous structures with applications in gas storage, catalysis, and sensing. The ability of the carboxylate groups to coordinate with metal ions is central to the construction of these frameworks. mdpi.comaip.org

Pharmaceuticals and Agrochemicals: The benzoic acid motif is present in many bioactive molecules. For example, some nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from aromatic carboxylic acids. numberanalytics.com Furthermore, compounds like 5-hydroxy-4-methoxy-2-nitrobenzoic acid are known to be useful intermediates for pharmaceuticals and agricultural chemicals. google.com

Overview of Current Research Gaps and Future Directions Pertaining to this compound

The most significant research gap for this compound is the lack of specific studies on its synthesis, characterization, and application. The compound remains largely unexplored in academic and patent literature. This presents a clear opportunity for future investigation.

Future Research Directions:

Definitive Synthesis and Characterization: A primary step would be to develop and document an efficient and scalable synthesis for this compound and to fully characterize its physical and spectral properties.

Bioactivity Screening: Given that many substituted benzoic acids exhibit biological activity, this compound could be screened for potential pharmaceutical or agrochemical applications. The specific substitution pattern may lead to novel interactions with biological targets.

Materials Science Applications: As a bespoke organic linker, it could be used to synthesize new metal-organic frameworks. The specific arrangement of its functional groups might lead to MOFs with unique topologies, pore environments, and functional properties, such as luminescence or selective sensing. mdpi.com

Advanced Synthetic Intermediate: Exploring its use in modern synthetic reactions, such as directed C-H activation or decarboxylative couplings, could reveal novel chemical transformations and provide access to other complex molecules. nih.gov

Theoretical Studies: Computational studies could predict its properties, including acidity, reactivity, and conformational preferences, providing a theoretical foundation to guide experimental work. mdpi.comnih.gov

The future of benzoic acid research, in general, is moving towards sustainable and specialized applications, including the development of biodegradable benzoates and the use of nanoemulsion technology to enhance efficacy. essfeed.com Investigating where this compound fits within these innovative trends could be a fruitful avenue of research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

5-methoxy-2,4-dimethylbenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |

InChI Key |

VFFWKQUWLDFKBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)OC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 2,4 Dimethylbenzoic Acid and Analogous Structures

Chemo- and Regioselective Synthesis Approaches

Achieving specific substitution patterns on an aromatic ring is a central challenge in organic synthesis. Chemo- and regioselective methods are paramount for the efficient construction of molecules like 5-Methoxy-2,4-dimethylbenzoic acid, where precise placement of the methoxy (B1213986), dimethyl, and carboxylic acid functionalities is required.

Directed Aromatic Functionalization Strategies

Directed aromatic functionalization has emerged as a powerful tool for the regioselective synthesis of polysubstituted aromatics. nih.gov This strategy utilizes a directing group to guide a metal catalyst to a specific C-H bond on the aromatic ring, enabling functionalization at a position that might be disfavored under classical electrophilic aromatic substitution conditions. nih.govosaka-u.ac.jp

The directed ortho metalation (DoM) reaction, a key example of this approach, offers excellent regioselectivity and mild reaction conditions. nih.gov For the synthesis of methoxy- and dimethyl-substituted benzoic acids, a pre-existing functional group, such as an amide or a methoxy group, can direct the metalation to an adjacent ortho position. Subsequent reaction with an electrophile, such as carbon dioxide, introduces the carboxylic acid group.

Transition-metal-catalyzed C-H functionalization reactions, particularly those employing ruthenium, have also shown significant promise. osaka-u.ac.jp These methods can proceed via chelation assistance, where a coordinating group on the substrate directs the catalyst to a specific C-H bond. osaka-u.ac.jp While significant progress has been made, the development of new chelation systems continues to be an active area of research to expand the scope and applicability of these reactions. osaka-u.ac.jp

Carboxylation Reactions for Aromatic Precursors

The direct introduction of a carboxylic acid group onto an aromatic ring via carboxylation is an atom-economical and attractive synthetic strategy. researchgate.net This can be achieved through various methods, including the use of carbon dioxide as the carboxylating agent.

The use of carbon dioxide (CO2) as a C1 source for the synthesis of aromatic carboxylic acids is a green and sustainable approach due to its abundance, non-toxicity, and non-flammability. researchgate.netrsc.org However, the thermodynamic and chemical inertness of CO2 often necessitates harsh reaction conditions or the use of stoichiometric metallic reductants. rsc.org

Recent advancements have focused on developing catalytic systems to overcome these challenges. Palladium(II)-catalyzed carboxylation of aromatic C-H bonds with CO2 has been demonstrated for simple arenes and those bearing alkoxy and amino functionalities. nih.gov This method utilizes a computationally designed catalyst and achieves high regioselectivities. nih.gov Another approach involves the use of "Frustrated Lewis Pairs" (FLPs) to activate CO2, enabling the carboxylation of aromatics under milder conditions. scirp.org Visible-light-driven photocatalytic carboxylation with CO2 also presents an environmentally benign route to aromatic carboxylic acids. rsc.org

A study on the direct carboxylation of 1,3-dimethylbenzene (1,3-DMB) with a Pd(II) catalyst demonstrated the formation of different regioisomers of dimethylbenzoic acid. researchgate.net The regioselectivity was found to be dependent on the reaction temperature. researchgate.net

Table 1: Regioisomeric Distribution in the Carboxylation of 1,3-Dimethylbenzene

| Temperature (°C) | 2,4-Dimethylbenzoic acid (%) | 2,6-Dimethylbenzoic acid (%) | 3,5-Dimethylbenzoic acid (%) |

| 100 | 75 | 15 | 10 |

| 145 | 60 | 25 | 15 |

| 160 | 55 | 30 | 15 |

Data adapted from a study on the Pd(II)-catalyzed carboxylation of 1,3-DMB. researchgate.net

Organometallic-mediated carboxylation reactions provide a versatile route to aromatic carboxylic acids. These methods typically involve the preparation of an organometallic reagent, such as a Grignard or organolithium species, from an aryl halide, which is then reacted with CO2. google.com

Nickel-catalyzed reductive carboxylation of aryl halides with CO2 has emerged as a powerful technique. nih.govacs.org These reactions often employ a reducing agent, such as manganese or zinc, and can be influenced by various additives. nih.govacs.org Mechanistic studies have revealed the involvement of Ni(I) intermediates and the beneficial role of Lewis acids and halide sources in the catalytic cycle. nih.govacs.org The development of homogeneous organic reductants has further improved the scope and practicality of these reactions. acs.org

Palladium-catalyzed carboxylation of aryl bromides with CO2 using diethylzinc (B1219324) as a reductant has also been reported. acs.org The choice of ligand is critical in these systems to achieve high yields and minimize side reactions. acs.org

Table 2: Examples of Organometallic-Mediated Carboxylation of Aryl Halides

| Catalyst System | Aryl Halide | Reductant | Yield (%) | Reference |

| (PPh3)2NiCl2 | Aryl Chloride | DMAP-OED | 68 | nih.gov |

| Pd(OAc)2 / tBuXPhos | Aryl Bromide | Et2Zn | High | acs.org |

DMAP-OED = a homogeneous organic reductant. tBuXPhos = a bulky, electron-rich phosphine (B1218219) ligand.

Synthesis via Alkyl Group Oxidation on Dimethylarenes

The oxidation of methyl groups on an aromatic ring to carboxylic acids is a classical and viable synthetic strategy. For the synthesis of this compound, a precursor such as 1-methoxy-2,4,5-trimethylbenzene could potentially be selectively oxidized. However, controlling the regioselectivity of the oxidation when multiple methyl groups are present can be challenging.

An alternative approach involves the nitration of a dimethylbenzoic acid followed by reduction and other functional group manipulations. For instance, the synthesis of 5,6-dimethylxanthenone-4-acetic acid (DMXAA) involved the nitration of 3,4-dimethylbenzoic acid as a key step, allowing for the separation of the desired isomer. nih.gov This highlights a strategy where a dimethylbenzoic acid is the starting material, and other functionalities are introduced subsequently.

Construction of Methoxy- and Dimethyl-Substituted Benzoic Acid Scaffolds

The synthesis of benzoic acid scaffolds with specific methoxy and dimethyl substitution patterns often involves multi-step sequences. These can include building the aromatic ring with the desired substituents already in place or modifying a pre-existing substituted benzene (B151609) ring.

For example, the synthesis of 2-amino-4,5-dimethoxybenzoic acid starts from methyl-4,5-dimethoxy-2-nitro-benzoate, which undergoes hydrolysis and then reduction of the nitro group. chemicalbook.com Similarly, 4-methoxy-2-methoxy benzoic acid can be synthesized from 4-methoxysalicylic acid through a series of protection and deprotection steps. prepchem.com

The design of substituted benzoic acid scaffolds is also crucial in medicinal chemistry. For instance, 2,5-substituted benzoic acids have been designed as dual inhibitors of anti-apoptotic proteins, where the substituents are crucial for binding affinity and selectivity. nih.gov The synthesis of these scaffolds often relies on building block approaches, coupling different fragments to a central benzoic acid core. nih.govnih.gov

Methods for Introducing Methoxy Functionality

The introduction of a methoxy group onto a benzoic acid scaffold is a critical step in the synthesis of this compound and related compounds. Several methods are employed to achieve this transformation, often relying on nucleophilic substitution or methylation of a precursor.

One common approach involves the use of a methanolic solution of potassium hydroxide (B78521) to generate a methoxide (B1231860) nucleophile. This nucleophile can then react with a suitable precursor, such as a brominated benzoic acid derivative, in a nucleophilic substitution reaction. For instance, the synthesis of 4-methoxymethylbenzoic acid has been achieved by treating 4-bromomethylbenzoic acid with a methanolic solution of KOH. ysu.edu This reaction proceeds via an SN2 mechanism, which is favored by the presence of an electron-withdrawing carboxylic group on the aromatic ring that stabilizes the transition state. rsc.org

Another strategy involves the methylation of a corresponding hydroxy-benzoic acid. google.com This can be accomplished using reagents like methyl-sulfate or methyl iodide in a basic solution. google.com The resulting methoxybenzoic acid sodium salt is then acidified to yield the final product. google.com A patented method describes the preparation of alkali metal methoxybenzoate by reacting a chloro-substituted benzonitrile (B105546) with sodium methylate in methanol (B129727) under pressure, followed by hydrolysis and acidification. google.com

Controlled Methylation and Demethylation Processes

Controlled methylation is a key process in the synthesis of specifically substituted benzoic acids. In ornamental plants, methyltransferases (MTs) play a crucial role in the methylation of benzoic acid to form methyl benzoate (B1203000). mdpi.com This biological process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxylic acid. mdpi.comnih.gov While this is a biological example, it highlights the principle of targeted methylation.

In synthetic chemistry, iridium-catalyzed C-H methylation offers a powerful tool for late-stage functionalization of benzoic acids. nih.gov This method allows for the direct methylation of the C-H bond ortho to the carboxylic acid group, using commercially available reagents and a precatalyst without the need for an inert atmosphere. nih.gov This technique is particularly valuable for creating analogues of complex molecules. nih.gov

Demethylation processes are also significant. For example, sodium methoxide in HMPA can react with dichlorobenzenes to form chloroanisoles, which can then be demethylated by excess sodium methoxide to yield chlorophenols. researchgate.net This demonstrates that reaction conditions can be tuned to either favor methylation or demethylation.

Derivatization Strategies for this compound Precursors

The synthesis of complex benzoic acid derivatives often requires the use of strategically functionalized precursors. Halogenated and amine-functionalized benzoic acids are common intermediates that allow for further chemical modifications.

Synthesis of Halogenated Benzoic Acid Intermediates

Halogenated benzoic acids are versatile intermediates. For example, 2-bromo-5-methoxybenzoic acid can be synthesized by the bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent using a bromination reagent, initiator, cocatalyst, and sulfuric acid. google.com Another approach involves the synthesis of 2-methyl-3-chlorobenzoic acid from 3-chloro-o-xylene through oxidation. google.com This chlorinated intermediate can then be reacted with sodium methoxide to produce 2-methyl-3-methoxybenzoic acid. google.com The synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid has been achieved starting from 2,3,4,5-tetrafluorobenzoic acid through a sequence of nitration, methoxyl substitution, reduction, diazotization, and a final reduction step. researchgate.net

The table below summarizes some examples of halogenated benzoic acid synthesis.

| Starting Material | Reagents | Product | Reference |

| m-Methoxybenzoic acid | Brominating agent, initiator, cocatalyst, H₂SO₄ | 2-Bromo-5-methoxybenzoic acid | google.com |

| 3-Chloro-o-xylene | O₂, catalyst | 2-Methyl-3-chlorobenzoic acid | google.com |

| 2,3,4,5-Tetrafluorobenzoic acid | Conc. HNO₃, H₂SO₄, then further steps | 3,5-Dimethoxy-2,4-difluorobenzoic acid | researchgate.net |

Amine-Functionalized Benzoic Acid Precursors

Amine-functionalized benzoic acids are also crucial building blocks in organic synthesis. nih.gov These compounds can be prepared through various methods, including the reduction of a corresponding nitrobenzoic acid. sciencemadness.org For instance, the nitration of benzoate esters typically yields the m-nitro product, which can then be reduced to the amine. sciencemadness.org

Late-stage amination of benzoic acids can be achieved through directed iridium-catalyzed C-H activation. nih.gov This method allows for the selective introduction of an amino group ortho to the carboxylic acid, providing access to anilines and drug conjugates. nih.gov Another approach involves the condensation reaction of 4-aminobenzoic acid with substituted benzaldehydes to synthesize imine-carboxylic acid functionalized compounds. nih.gov Photochemical methods have also been explored, where oxime esters serve as precursors for introducing amine functionality into molecules. acs.orgacs.org

The following table highlights some synthetic routes to amine-functionalized benzoic acids.

| Starting Material | Key Reaction | Product | Reference |

| Benzoate ester | Nitration, then reduction | m-Aminobenzoic acid derivative | sciencemadness.org |

| Benzoic acid | Iridium-catalyzed C-H amination | ortho-Aminobenzoic acid derivative | nih.gov |

| 4-Aminobenzoic acid | Condensation with benzaldehyde | Imine-carboxylic acid | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the desired product. Factors such as the choice of solvent, reaction time, temperature, and the stoichiometry of reagents can significantly influence the outcome of a reaction.

For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, it was found that using acetonitrile (B52724) as a solvent provided a good balance between conversion and selectivity. scielo.brchemrxiv.org The amount of the silver(I) oxide oxidant was also a critical parameter, with 0.5 equivalents being identified as optimal. scielo.brchemrxiv.org Furthermore, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in performance. scielo.brchemrxiv.org

Similarly, in the production of 3,5-dimethylbenzoic acid from mesitylene, the reaction conditions, including the catalyst, adjuvant, and reaction time, were optimized to achieve a high yield. google.com The use of a composite catalyst and an adjuvant, followed by controlled oxidation and purification steps, was essential for the successful synthesis. google.com

The following table provides examples of optimized reaction conditions for different syntheses.

| Reaction | Optimized Parameter | Value/Condition | Effect | Reference |

| Silver(I)-promoted oxidative coupling | Solvent | Acetonitrile | Good balance of conversion and selectivity | scielo.brchemrxiv.org |

| Silver(I)-promoted oxidative coupling | Oxidant amount | 0.5 equiv. Ag₂O | Efficient conversion | scielo.brchemrxiv.org |

| Silver(I)-promoted oxidative coupling | Reaction time | 4 hours | Reduced time without significant loss | scielo.brchemrxiv.org |

| Amination of 2-methoxy-5-sulfonylchlorobenzoic acid | Temperature | 30°C | Avoided by-product formation | semanticscholar.org |

| Oxidation of mesitylene | Catalyst/Adjuvant | Composite catalyst | High yield | google.com |

Mechanistic Investigations and Chemical Transformations of 5 Methoxy 2,4 Dimethylbenzoic Acid

Decarboxylation Pathways

The removal of the carboxyl group from 5-Methoxy-2,4-dimethylbenzoic acid can be achieved through various methods, with acid-catalyzed and transition metal-catalyzed routes being of significant interest. These pathways exhibit distinct mechanisms and are influenced by a range of factors.

Acid-Catalyzed Decarboxylation: Kinetics, Solvent Effects, and Isotope Studies

The acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, a compound structurally related to this compound, offers significant insights into this process. The reaction rate is observed to increase with the acidity of the solution, which is consistent with a mechanism involving the formation of the conjugate acid of the benzoic acid. google.com This initial protonation is a key step, leading to a higher energy ring-protonated tautomer that facilitates the crucial C-C bond cleavage. google.com

A proposed mechanism for the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid involves the formation of 1,3-dimethoxybenzene (B93181) and protonated carbonic acid as the products of the rate-determining step. google.com The positive charge in the intermediate is resonance-stabilized by the methoxy (B1213986) groups at the ortho and para positions. google.com

Carbon kinetic isotope effect (CKIE) studies provide further evidence for the mechanism. The observed CKIE (k¹²/k¹³) for the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid was found to be smaller than what is typically expected for decarboxylation reactions where C-C bond cleavage is the sole rate-determining step. orgsyn.org This suggests that another step, likely a proton transfer, is also partially rate-determining. nih.gov Computational analysis supports this, indicating two partially rate-determining steps: the transfer of a second carboxyl proton to the adjacent phenyl carbon and the subsequent C-C cleavage, which also involves the transfer of the carboxyl proton to a water molecule. orgsyn.org

Interactive Table: Solvent Kinetic Isotope Effect for the Acid-Catalyzed Decarboxylation of 2,4-dimethoxybenzoic acid

| Acid Concentration (M) | log k_obs in H₂SO₄ | log k_obs in D₂SO₄ |

| 2 | -4.8 | -5.1 |

| 4 | -4.2 | -4.6 |

| 6 | -3.8 | -4.1 |

| 8 | -3.6 | -3.8 |

Data extrapolated from graphical representations in sourced literature. google.com

Transition Metal-Catalyzed Protodecarboxylation Mechanisms

Transition metals, particularly gold(I) complexes, have emerged as effective catalysts for the protodecarboxylation of benzoic acids. These reactions proceed through a distinct catalytic cycle involving the formation of key intermediates.

In the gold(I)-catalyzed protodecarboxylation of benzoic acids, a proposed catalytic cycle involves the formation of a gold benzoate (B1203000) intermediate and a subsequent aryl gold complex. chemicalbook.com The extrusion of carbon dioxide is a critical step within this cycle. The catalytic process is influenced by the electronic nature of the substituents on the benzoic acid, with electron-donating groups generally facilitating the reaction. chemicalbook.com

Kinetic studies of the gold(I)-catalyzed protodecarboxylation of various benzoic acids reveal important details about the reaction mechanism. For example, the decarboxylation of 2,6-dimethoxybenzoic acid, a substrate with strong electron-donating groups, shows zero-order kinetics with respect to the benzoic acid concentration. chemicalbook.com This suggests that the catalyst is saturated under the reaction conditions and the rate is independent of the substrate concentration.

In contrast, benzoic acids with different substitution patterns can exhibit different kinetic profiles. For instance, the reaction of 2,4-dichlorobenzoic acid displays a slower decarboxylation rate compared to substrates with electron-donating groups. chemicalbook.com

Interactive Table: Kinetic Data for Gold(I)-Catalyzed Protodecarboxylation of Benzoic Acids

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,6-dimethoxybenzoic acid | 2 | 120 | 9 | Quantitative |

| A different benzoic acid (2b) | 5 | 140 | ~20 | 55 (stalled) |

| 2,4-dichlorobenzoic acid | 5 | 140 | - | Slower rate |

Data derived from kinetic profiles presented in sourced literature. chemicalbook.com

Oxidative Transformations

The presence of alkyl groups on the aromatic ring of this compound opens up possibilities for oxidative transformations, which could lead to the formation of new carboxylic acid functionalities.

Selective Oxidation of Alkyl Groups to Carboxylates

Enzymatic Oxidation and Demethylation Studies (e.g., Cytochrome P450 systems)

The metabolism of methoxy-substituted aromatic acids is a key area of study in biocatalysis, often involving Cytochrome P450 (CYP) enzyme systems. While direct enzymatic studies on this compound are not extensively detailed in the literature, the mechanism can be understood by examining related compounds. The bacterial enzyme CYP199A4, for instance, is known to efficiently demethylate 4-methoxybenzoic acid. researchgate.net

The mechanistic pathway for O-demethylation by these enzymes typically involves the activation of molecular oxygen by the heme cofactor in the enzyme's active site. This generates a highly reactive iron-oxo species known as Compound I. This species is a powerful oxidant, capable of abstracting a hydrogen atom from the methoxy group's methyl substituent. This is followed by an "oxygen rebound" step, where a hydroxyl group is transferred to the carbon radical, forming a hemiacetal intermediate. This hemiacetal is unstable and spontaneously decomposes, yielding a phenol (B47542) (in this case, a hydroxybenzoic acid derivative) and formaldehyde. researchgate.net

Research into modifying these enzymes has shown that their substrate specificity and catalytic efficiency can be significantly enhanced. Studies on CYP199A4 from Rhodopseudomonas palustris have identified a specific mutant, S244D (where the serine at position 244 is replaced by aspartate), that exhibits greatly improved activity for a wide array of para-methoxy substituted benzenes. researchgate.net This variant demonstrates the potential for engineered biocatalysts to perform regioselective oxidative demethylation under mild conditions, which is a valuable transformation in synthetic chemistry. The enhanced activity of the S244D mutant across various substrates highlights how subtle changes in the enzyme's active site can accommodate different functional groups and boost reaction rates. researchgate.net

| Substrate | Key Transformation | Relative Activity of S244D Mutant vs. Wild Type (WT) |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Selective oxidative demethylation to 3-methoxy-4-hydroxybenzaldehyde | 84-fold more rapid than WT enzyme |

| 4-Methoxyacetophenone | Oxidation to 4-hydroxyacetophenone | Significantly higher activity compared to WT |

| 4-Methoxyphenol | Oxidation to hydroquinone | Complete conversion to product within 3 hours |

| 4-Methoxynitrobenzene | Oxidation to 4-nitrophenol | Highest oxidation activity among tested mutants |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring of this compound is governed by the electronic effects of its four substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. leah4sci.com The reaction is directed by the existing substituents on the ring. For this compound, the directing effects are as follows:

-OCH₃ (Methoxy group): A strongly activating, ortho- and para-directing group due to its ability to donate electron density via resonance. libretexts.org

-CH₃ (Methyl groups): Activating, ortho- and para-directing groups through an inductive effect. libretexts.org

-COOH (Carboxylic acid group): A deactivating, meta-directing group because it withdraws electron density from the ring. libretexts.orgyoutube.com

The available positions for substitution are C3 and C6. The cumulative effect of the substituents strongly favors electrophilic attack at the C6 position, which is ortho to the powerful activating methoxy group and is not sterically hindered by adjacent groups. The C3 position is ortho to two methyl groups and meta to the deactivating carboxylic acid group, making it a less favored, but still possible, site of attack.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, operates under a different set of principles. This reaction is generally unfavorable for benzene derivatives unless specific conditions are met. youtube.comlibretexts.org The reaction typically requires:

A good leaving group (like a halide).

The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com

This compound does not meet these criteria. It lacks a suitable leaving group in its native form, and its substituents (-OCH₃, -CH₃) are electron-donating, which would destabilize the carbanion intermediate required for the addition-elimination mechanism of NAS. libretexts.orgyoutube.com Therefore, the compound is considered unreactive toward nucleophilic aromatic substitution under standard conditions.

Polydeuteration as a Mechanistic Probe and Synthetic Tool

Polydeuteration, the replacement of multiple hydrogen atoms with deuterium (B1214612) atoms, is a valuable technique in chemical research. It is often used to probe reaction mechanisms by investigating the kinetic isotope effect (KIE), where the difference in reaction rates between a deuterated and non-deuterated compound can reveal information about bond-breaking steps. It also serves as a synthetic tool for creating isotopically labeled compounds for use in metabolic studies or as internal standards in mass spectrometry.

However, based on available scientific literature, there are no specific studies detailing the polydeuteration of this compound. While methods exist for the deuteration of aromatic compounds, specific applications or mechanistic investigations using polydeuterated this compound have not been reported.

Stereochemical Considerations in Reactions Involving Chiral Derivatives

This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Stereochemical considerations would become relevant only if the molecule were transformed into a chiral derivative. This could be achieved, for example, through a reaction that introduces a chiral center, such as the asymmetric reduction of a derivative or a substitution reaction at one of the methyl groups that creates a new stereocenter.

Currently, there is no information in the scientific literature regarding the synthesis or stereochemical reactions of chiral derivatives of this compound. Research on related substituted benzoic acids has involved the creation of chiral molecules to study their interaction with biological targets, but specific examples originating from this particular scaffold are not documented. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methoxy 2,4 Dimethylbenzoic Acid

Vibrational Spectroscopy for Functional Group Identification (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the characteristic functional groups within the 5-Methoxy-2,4-dimethylbenzoic acid molecule. A study on the related compound, 4-methoxy-2-methyl benzoic acid, utilized both solid and gas phase FT-IR and FT-Raman spectroscopy to conduct a thorough vibrational spectral analysis. ahievran.edu.tr This type of analysis allows for the assignment of specific vibrational modes to the stretching and bending of bonds, such as the C=O and O-H of the carboxylic acid group, the C-O-C of the methoxy (B1213986) group, and the C-H bonds of the methyl and aromatic groups.

For instance, in a study of para-methoxy methylcinnamate, the mid-IR frequency region (1100-1800 cm⁻¹) of the FTIR spectrum was crucial in distinguishing structural changes upon photoisomerization. nih.gov Similarly, for this compound, this region would be expected to show characteristic peaks for the carbonyl stretch of the carboxylic acid and various aromatic ring vibrations. The O-H stretching vibration of the carboxylic acid typically appears as a broad band in the high-frequency region of the FTIR spectrum. FT-Raman spectroscopy complements FTIR by providing strong signals for non-polar bonds, such as the C-C bonds of the aromatic ring and the methyl groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 3300 - 2500 | Carboxylic Acid |

| C-H Stretch (aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretch (aliphatic) | 3000 - 2850 | Methyl, Methoxy |

| C=O Stretch | 1710 - 1680 | Carboxylic Acid |

| C=C Stretch (aromatic) | 1600 - 1450 | Aromatic Ring |

| C-O Stretch | 1320 - 1210 | Carboxylic Acid, Methoxy |

| O-H Bend | 1440 - 1395 | Carboxylic Acid |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of this compound, providing detailed information about the chemical environment of each nucleus.

Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the methoxy protons, and the protons of the two methyl groups. The chemical shifts of these protons are influenced by their local electronic environment. For example, the carboxylic acid proton is highly deshielded and appears at a high chemical shift (typically >10 ppm). The aromatic protons will exhibit splitting patterns dependent on their coupling with neighboring protons. The methoxy and methyl protons will appear as sharp singlets.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a high chemical shift (around 170 ppm). The aromatic carbons will have shifts in the range of 110-160 ppm, with those attached to the oxygen of the methoxy group appearing at a higher shift. The carbons of the methyl and methoxy groups will be observed at lower chemical shifts.

A supporting information document for a study on nickel-catalyzed carboxylation provides ¹H and ¹³C NMR data for a variety of substituted benzoic acids, which can serve as a reference for predicting the chemical shifts of this compound. rsc.org For instance, the ¹H NMR data for 3-methoxybenzoic acid in CDCl₃ shows the methoxy protons at 3.87 ppm and the aromatic protons in the range of 7.16-7.73 ppm. rsc.org The ¹³C NMR data for the same compound shows the carbonyl carbon at 171.8 ppm and the methoxy carbon at 55.5 ppm. rsc.org

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| COOH | >10 | C=O | ~170 |

| Ar-H | 6.5 - 8.0 | Ar-C | 110 - 160 |

| OCH₃ | 3.7 - 4.0 | Ar-C-O | ~155 - 160 |

| Ar-CH₃ | 2.2 - 2.5 | OCH₃ | ~55 |

| Ar-CH₃ | ~20 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Overlap Resolution

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of a proton's chemical shift to its attached carbon. For example, the signal for the methoxy protons would correlate with the signal for the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the methyl and methoxy groups. For instance, the protons of the methyl groups would show HMBC correlations to the adjacent aromatic carbons and the carbon of the other methyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (GC-MS, ESI-HRMS, LC/ESI-MS/MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, which further confirms its structure.

GC-MS (Gas Chromatography-Mass Spectrometry) can be used to analyze the compound, with the mass spectrum showing the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ). The fragmentation pattern can reveal characteristic losses, such as the loss of a methyl group (M-15), a methoxy group (M-31), or a carboxyl group (M-45). nih.gov

ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with high confidence. rsc.org

LC/ESI-MS/MS (Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a product ion spectrum. This technique can provide detailed structural information by analyzing the fragmentation pathways. For methoxybenzoic acids, common fragmentation includes the neutral loss of CO (28 Da) and CO₂ (44 Da). researchgate.net

| Technique | Information Obtained |

| GC-MS | Molecular weight and fragmentation pattern |

| ESI-HRMS | Accurate mass and elemental composition |

| LC/ESI-MS/MS | Detailed fragmentation pathways and structural information |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure would reveal the preferred conformation of the molecule. For instance, in a study of 5,6-dimethoxy-1-indanone, the orientation of the methoxy groups relative to the aromatic ring was determined. nih.gov Similarly, for this compound, the dihedral angles between the carboxylic acid group, the methoxy group, and the aromatic ring can be precisely measured.

Correlation of Solution and Solid-State Structures

The conformation of benzoic acid derivatives can differ between the solid state and in solution, primarily due to variations in intermolecular interactions, such as hydrogen bonding. In the solid state, X-ray crystallography provides definitive evidence of the molecular arrangement. For instance, studies on related compounds like 2,4-dimethoxybenzoic acid show that it forms typical hydrogen-bonded dimers with neighboring molecules in its crystalline form. researchgate.net Similarly, research on 2,6-dimethyl-1,4-dihydrobenzoic acid has demonstrated a close agreement between the conformations observed in the solid state via X-ray diffraction and those deduced from solution ¹H NMR data. rsc.org

However, other related molecules exhibit different behaviors. For example, o-methoxybenzoic acid and o-ethoxybenzoic acid exist as monomers with intramolecular hydrogen bonds in solution. researchgate.net In the solid state, o-methoxybenzoic acid crystallizes as hydrogen-bonded dimers, while o-ethoxybenzoic acid retains its intramolecular hydrogen bond. researchgate.net

For this compound, it is anticipated that the carboxylic acid group will form hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids. In solution, an equilibrium between the monomeric form and the dimeric form is expected. The presence of two methyl groups at positions 2 and 4, along with a methoxy group at position 5, introduces specific steric and electronic influences. The correlation between the solid-state structure (determined by X-ray crystallography) and the solution-state structure (probed by NMR and IR spectroscopy) is critical for a complete understanding of its chemical behavior. Spectroscopic methods like solution and solid-state IR and NMR are instrumental in making this correlation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). The presence of the carboxyl group and the methoxy group, both containing non-bonding electrons (n electrons), can also lead to n → π* transitions.

The UV/Visible spectrum of related compounds provides insight into the expected absorption characteristics. For example, 4-methoxybenzoic acid and 2,5-dimethylbenzoic acid both have available UV/Visible spectra. nist.govnist.gov The substituents on the benzene (B151609) ring significantly influence the wavelength of maximum absorption (λmax). The methoxy group (an auxochrome) and the methyl groups generally cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzoic acid. This is due to the electron-donating nature of these groups, which extends the conjugation of the π system.

The electronic spectrum of this compound is expected to show characteristic absorption bands in the UV region, corresponding to the electronic transitions within the substituted benzene ring and the carboxylic acid functional group.

Interactive Data Table: UV-Vis Absorption Data for Related Benzoic Acid Derivatives

| Compound Name | λmax (nm) | Solvent |

| Benzoic acid | 228, 273 | Ethanol |

| 4-Methoxybenzoic acid | 254 | Ethanol |

| 2,5-Dimethylbenzoic acid | 284 | Cyclohexane |

Note: The data presented is for illustrative purposes and is based on typical values for these compounds.

Theoretical and Computational Chemistry of 5 Methoxy 2,4 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-Methoxy-2,4-dimethylbenzoic acid, DFT calculations can provide profound insights into its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotational freedom of the carboxyl and methoxy (B1213986) groups.

The orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. It is expected that the most stable conformer will have the carboxylic acid group nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance from the ortho-methyl group may cause some twisting. Similarly, the methoxy group's methyl moiety will adopt a preferred orientation to minimize steric clashes with adjacent groups. The final optimized geometry represents a balance of these electronic and steric effects. While specific experimental data for this exact molecule is scarce, computational studies on similar substituted benzoic acids provide a reliable framework for predicting its structure. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural confirmation of the compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, a common DFT-based approach, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The predicted shifts are influenced by the electronic environment of each nucleus. For this compound, the electron-donating methoxy and methyl groups are expected to increase the electron density on the aromatic ring, leading to characteristic shifts in the aromatic proton and carbon signals.

Vibrational Frequencies: The vibrational frequencies, which correspond to the infrared (IR) and Raman spectra, can also be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of the C=O, C-O, and O-H bonds of the carboxylic acid group, as well as the vibrations of the aromatic ring and the substituent groups.

A representative table of predicted vibrational frequencies for a similar substituted benzoic acid is shown below to illustrate the type of data obtained from such calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3500 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C-O stretch (Carboxylic Acid) | ~1300 |

| C-O-C stretch (Methoxy) | ~1250 |

| Aromatic C-H stretch | ~3100 |

This table is illustrative and based on typical values for substituted benzoic acids.

Analysis of Electronic Structure, Charge Distribution (Mulliken charges), and Dipole Moments

Mulliken Charges: Mulliken population analysis is a method to assign partial charges to each atom in the molecule. This allows for a quantitative understanding of the electron distribution. In this compound, the oxygen atoms of the carboxyl and methoxy groups are expected to carry significant negative charges due to their high electronegativity, while the carbonyl carbon and the hydrogen of the hydroxyl group will be more positively charged.

A hypothetical data table illustrating the calculated electronic properties is presented below.

| Property | Calculated Value |

| Dipole Moment | ~2.5 - 3.5 Debye |

| Mulliken Charge on C (C=O) | +0.4 to +0.6 |

| Mulliken Charge on O (C=O) | -0.5 to -0.7 |

| Mulliken Charge on O (O-H) | -0.6 to -0.8 |

| Mulliken Charge on O (Methoxy) | -0.5 to -0.7 |

This table is illustrative and based on typical values for similar aromatic compounds.

Reaction Mechanism Studies through Computational Modeling

Beyond static molecular properties, computational chemistry can be employed to investigate the dynamic processes of chemical reactions. For this compound, this could involve studying reactions such as esterification, amide formation, or reactions involving the aromatic ring.

Transition State Characterization and Activation Energy Calculations

To understand the feasibility and rate of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For instance, in the esterification of this compound with an alcohol, computational modeling could elucidate the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown. usfq.edu.ec

Solvation Effects in Reaction Pathways

Many chemical reactions occur in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction pathways in a more realistic environment. For reactions involving charged or highly polar species, such as the deprotonation of the carboxylic acid, the inclusion of solvation effects is critical for obtaining accurate results. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics, stability, and interaction of a molecule with its environment, such as a solvent or a biological receptor.

A review of publicly available scientific literature indicates that specific molecular dynamics simulation studies focused solely on this compound have not been published. Such studies, were they to be conducted, could provide valuable data on the molecule's flexibility, the orientation of its substituent groups (methoxy, methyl, and carboxylic acid), and its hydration dynamics in an aqueous environment.

In Silico Screening and Molecular Docking for Potential Biological Target Interactions (non-clinical)

In silico screening involves the use of computational methods to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Molecular docking is a key component of this process, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Currently, there are no specific molecular docking or broader in silico screening studies in the accessible scientific literature that report on this compound and its potential interactions with biological targets. While studies exist for other benzoic acid derivatives, demonstrating their potential to interact with targets like the SARS-CoV-2 main protease, specific data for this compound is not available.

Predicting the binding affinity between a ligand and a receptor is a critical step in drug discovery and is often done using computational methods following molecular docking. These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation, calculate the free energy of binding, which indicates the strength of the interaction.

There is no published research detailing the predicted or experimentally determined binding affinities of this compound with any specific biological receptors. To generate such data, the compound would first need to be docked into the active site of a target protein, after which complex calculations would be performed to estimate the binding free energy.

Quantum chemical methods are used to analyze the electronic structure of a molecule, which governs its reactivity. Koopmans' theorem provides a way to approximate the ionization potential and electron affinity of a molecule from the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

A specific quantum chemical reactivity analysis, including calculations based on Koopmans' theorem, for this compound is not present in the current body of scientific literature. Such an analysis would involve sophisticated quantum mechanical calculations to determine the molecule's orbital energies, electrostatic potential, and other reactivity descriptors. These theoretical values are valuable for understanding how the molecule might behave in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by developing mathematical equations that relate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to experimental data.

No QSAR or QSPR models specifically developed for or including this compound are available in published literature. To create such a model, a dataset of structurally related compounds with measured biological activity or properties would be required. From this data, a predictive model could be generated to estimate the activity or properties of new compounds, including this compound, without the need for immediate synthesis and testing.

Applications of 5 Methoxy 2,4 Dimethylbenzoic Acid As a Chemical Synthon and Intermediate

Building Block in Complex Organic Synthesis

The substituted benzoic acid moiety is a fundamental building block in organic chemistry, and 5-methoxy-2,4-dimethylbenzoic acid offers specific steric and electronic characteristics that can influence reaction pathways and final product properties.

Although no direct synthesis of phthalides or related lactones using this compound has been reported, its structure is amenable to synthetic transformations that could lead to such compounds. The general strategy for the synthesis of phthalides from benzoic acids often involves ortho-functionalization followed by cyclization. The methyl groups on this compound could potentially be functionalized to introduce the necessary group for lactonization.

Substituted benzoic acids are common starting materials for the synthesis of a wide array of heterocyclic compounds. The functional groups on this compound could be modified to facilitate the construction of various heterocyclic rings. For instance, the carboxylic acid can be converted to an amide, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. Research on related methoxybenzyl and triazole derivatives suggests pathways where such a scaffold could be incorporated into more complex heterocyclic systems. nih.gov

Intermediate in the Synthesis of Specialty Chemicals and Dyes

The aromatic ring of this compound, with its specific substitution pattern, makes it a potential intermediate in the synthesis of specialty chemicals and dyes. Azo dyes, for example, are often synthesized from aromatic amines, which can be prepared from the corresponding nitroaromatic compounds. While no direct use of this compound in dye synthesis is documented, its derivatives could potentially be used to create novel colorants. The synthesis of a complex azo dye ligand, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, highlights the utility of substituted benzoic acids in creating intricate dye structures. researchcommons.org

Ligand Design and Coordination Chemistry (e.g., Metal Complexes)

Aromatic carboxylic acids are widely used as ligands in coordination chemistry to form metal-organic frameworks (MOFs) and discrete metal complexes. The carboxylate group readily coordinates to metal ions, and the substituents on the aromatic ring can tune the electronic and steric properties of the resulting complexes.

While there are no specific reports on metal complexes with this compound, extensive research has been conducted on lanthanide complexes with the closely related 2,4-dimethylbenzoic acid. frontiersin.orgnih.gov These studies demonstrate that the aromatic carboxylate ligand can effectively sensitize the luminescence of lanthanide ions. The coordination environment of the metal ions in these complexes is influenced by the steric bulk of the ligands, and they can form various structures, including one-dimensional chains. frontiersin.orgnih.gov It is plausible that this compound could act as a ligand in a similar fashion, with the methoxy (B1213986) group potentially influencing the solubility and crystal packing of the resulting complexes.

Table 1: Examples of Lanthanide Complexes with a Structurally Related Ligand

| Complex | Metal Ion | Ligands | Structural Feature |

| [Sm(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | Sm³⁺ | 2,4-dimethylbenzoic acid, 5,5′-dimethyl-2,2′-bipyridine | Binuclear complex, 1D chain |

| [Eu(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂ | Eu³⁺ | 2,4-dimethylbenzoic acid, 5,5′-dimethyl-2,2′-bipyridine | Binuclear complex, 1D chain |

| [Pr(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·0.5(C₂H₅OH) | Pr³⁺ | 2,4-dimethylbenzoic acid, 5,5′-dimethyl-2,2′-bipyridine | Binuclear complex, 1D chain |

| [Tb(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·0.5(2,4-DMBAH)·0.25(5,5′-DM-2,2′-bipy) | Tb³⁺ | 2,4-dimethylbenzoic acid, 5,5′-dimethyl-2,2′-bipyridine | Binuclear complex, 2D sheet |

| [Dy(2,4-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·0.5(2,4-DMBAH)·0.25(5,5′-DM-2,2′-bipy) | Dy³⁺ | 2,4-dimethylbenzoic acid, 5,5′-dimethyl-2,2′-bipyridine | Binuclear complex, 2D sheet |

Data sourced from a study on 2,4-dimethylbenzoic acid complexes. frontiersin.org

Material Science Applications (e.g., precursors for NLO materials if applicable to a similar class)

The development of new materials with specific optical or electronic properties is an active area of research. Organic compounds with electron-donating and electron-withdrawing groups can exhibit nonlinear optical (NLO) properties. While there is no direct evidence of this compound being used as a precursor for NLO materials, its structure possesses both electron-donating (methoxy and methyl groups) and an aromatic system that could be incorporated into larger conjugated systems with potential NLO activity. The synthesis of flavones from methoxybenzoic acids is a known route to compounds with interesting photophysical properties. researchgate.net

Future Research Directions and Unexplored Avenues for 5 Methoxy 2,4 Dimethylbenzoic Acid

Development of Novel and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for 5-Methoxy-2,4-dimethylbenzoic acid are not extensively documented in publicly available literature. However, methodologies for structurally similar compounds suggest several promising avenues for future research. The development of efficient and environmentally friendly synthetic pathways is a critical first step toward enabling broader investigation and application.

Future efforts could focus on adapting existing methods, such as the carboxylation of xylene derivatives or the functionalization of polysubstituted benzoic acids. researchgate.net For instance, a patented method for the single-step carboxylation of m-xylene (B151644) derivatives using CO₂ and a Lewis acid catalyst like AlCl₃ could theoretically be adapted for methoxy-substituted substrates. This approach aligns with green chemistry principles by utilizing carbon dioxide as a C1 source. Another established laboratory-scale method for related compounds is lithiation followed by carboxylation, which offers high regioselectivity but requires cryogenic temperatures and pyrophoric reagents. A comparative analysis of potential routes highlights the trade-offs that future research would need to address.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Parameter | Lithiation-Carboxylation (Analogous) | Direct Carboxylation (Hypothetical) |

| Precursor | Methoxy-dimethyl-bromobenzene | Methoxy-xylene |

| Key Reagents | n-BuLi, CO₂ | CO₂, AlCl₃ (catalyst) |

| Temperature | -78°C to Room Temp | 25–40°C |

| Pressure | Atmospheric | 0.2–0.7 MPa |

| Advantages | High regioselectivity | Potentially scalable, uses CO₂ |

| Challenges | Cryogenic conditions, pyrophoric reagents | Catalyst optimization, potential for side reactions |

Future research should aim to develop a synthesis that is not only high-yielding but also sustainable, avoiding harsh reagents and minimizing energy consumption.

Advanced Mechanistic Studies on Catalytic Transformations

The reactivity of this compound in catalytic systems is largely unexplored. The electronic properties conferred by the electron-donating methoxy (B1213986) and methyl groups suggest it could be an interesting substrate or ligand in various catalytic transformations.

Future work could investigate its behavior in reactions where related methoxybenzoic acids are known to participate. Mechanistic studies on the reactions of dialkoxycarbenes with carbonyl compounds have elucidated complex pathways involving intermediates like oxiranes. mcmaster.ca Similarly, research into diazoparaquinone antibiotics, which share some structural motifs with functionalized aromatics, has revealed mechanisms involving sp² radical intermediates and orthoquinonemethides. nih.gov Applying modern kinetic analysis, isotopic labeling, and computational modeling to reactions involving this compound could uncover novel reaction pathways and catalytic cycles.

Exploration of New Applications in Materials Science and Green Chemistry

While derivatives of methoxybenzoic acid serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as preservatives in cosmetics, the potential of this compound in materials science remains a virgin field. nbinno.com Its rigid aromatic core combined with functional groups (carboxylic acid, methoxy) makes it a candidate for creating novel polymers, metal-organic frameworks (MOFs), or liquid crystals.

Future research should explore its use as a monomer in polymerization reactions or as a building block for advanced materials. In green chemistry, its potential as a biorenewable building block or its utility in environmentally benign catalytic processes warrants investigation. The use of CO₂ in its synthesis is one potential green application, and further studies could explore its role in biodegradable polymers or as a component in sustainable chemical manufacturing processes.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating discovery. For this compound, this integrated approach could predict its physical, chemical, and biological properties before engaging in extensive lab work.

Computational methods like Density Functional Theory (DFT) can be used to calculate molecular geometry, vibrational spectra (FT-IR, Raman), and electronic properties such as HOMO-LUMO energy gaps. elixirpublishers.com These theoretical calculations can then be validated by experimental data. Such studies have been successfully applied to related molecules to understand their reactivity and spectral characteristics. elixirpublishers.comresearchgate.net For example, a combined experimental and computational study was effectively used to understand the ligand-controlled Chan-Lam coupling of sulfenamides. mckgroup.org Applying these methodologies to this compound would provide a fundamental understanding of its structure-property relationships and guide the design of new experiments. mckgroup.org

Investigation of Emerging Biological Activities through Mechanistic in vitro Research

The biological activities of this compound are unknown. However, structurally related compounds have shown interesting bioactivities in laboratory settings. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, which shares the dimethyl and methoxy-substituted benzene (B151609) ring, has been investigated for its potential in glycemic control through inhibition of pancreatic α-amylase and protection of pancreatic cells from oxidative stress. nih.gov Another compound, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one, demonstrated significant in vitro activity against various bacterial and fungal pathogens, with particularly potent inhibition of Aspergillus niger. nih.gov

This suggests that this compound should be subjected to a battery of in vitro assays to screen for potential antimicrobial, antifungal, or enzyme-inhibiting properties. Mechanistic studies could then follow to determine its mode of action, for example, by identifying the specific enzymes or cellular pathways it interacts with.

Table 2: Selected in vitro Biological Activities of Structurally Related Compounds

| Compound | Biological Activity Investigated | Findings |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Glycemic Control | Showed strong noncompetitive inhibition of pancreatic α-amylase (IC₅₀ of 43 μM); protected pancreatic cells against H₂O₂-induced damage. nih.gov |

| 5-(2,4-Dimethylbenzyl) pyrrolidin-2-one | Antimicrobial/Antifungal | Exhibited maximal activity against Aspergillus niger (MIC of 1 μg/ml) and activity against Escherichia coli (MIC of 187 μg/ml). nih.gov |

High-Throughput Screening for Diverse Chemical and Biological Applications

High-throughput screening (HTS) is a modern approach that allows for the rapid testing of thousands of chemical compounds for a specific activity. technologynetworks.com It has revolutionized drug discovery and is increasingly used in materials science. technologynetworks.com Subjecting this compound to HTS campaigns is a logical next step to efficiently probe its potential across a vast landscape of biological targets and chemical applications.

Future research should involve including this compound in diverse screening libraries. These libraries can be tested against panels of cancer cell lines, microbial strains, or key enzymes involved in various diseases. In parallel, HTS can be used to identify its potential as a catalyst, a component in a novel formulation, or a modulator of material properties. The integration of HTS with artificial intelligence and computational models can further accelerate the process of identifying the most promising applications for this unexplored compound. technologynetworks.com

Q & A

Q. What are the recommended methods for synthesizing 5-Methoxy-2,4-dimethylbenzoic acid and its derivatives?

Synthesis typically involves coupling reactions and catalytic hydrogenation. For example, derivatives like 2-(4-amino-5-chloro-2-methoxybenzamido)acetic acid are synthesized by coupling 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester, followed by hydrogenation to remove protective groups . Key steps include:

- Use of coupling agents (e.g., carbodiimides) for amide bond formation.

- Catalytic hydrogenation (e.g., Pd/C under H₂) for deprotection.

- Purification via column chromatography or recrystallization.

Q. How should researchers handle and store this compound to ensure stability?

Stability under normal conditions is confirmed , but precautions are critical:

- Storage: Keep in airtight containers, away from moisture and light. Store at 2–8°C for long-term stability .

- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides, nitric acid) due to risk of hazardous reactions .

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact .

Q. What analytical techniques are used to assess purity and structural integrity?

Common methods include:

Q. Are there established solubility profiles for this compound in common solvents?

While exact data are limited , empirical approaches are recommended:

Q. How can researchers address gaps in toxicological data for this compound?

In absence of acute toxicity data , adopt tiered testing:

- In vitro assays: Use cell viability tests (e.g., MTT assay on HEK293 or HepG2 cells) to screen for cytotoxicity .

- Predictive modeling: Apply QSAR (Quantitative Structure-Activity Relationship) tools to estimate toxicity endpoints .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for scale-up without harsh reagents?

highlights industrial-friendly routes:

- Avoid hazardous oxidants: Replace traditional oxidizing agents with enzymatic or mild chemical alternatives (e.g., TEMPO/NaClO for alcohol oxidation).

- Process monitoring: Use TLC or in-line HPLC to track reaction progress and minimize byproducts .

- Yield improvement: Optimize stoichiometry (e.g., 1.2:1 molar ratio of glycine benzyl ester to benzoic acid derivative) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, partition coefficients)?

Methodological consistency is key:

- Standardize protocols: Follow OECD guidelines for measuring logP (octanol/water partition coefficient) .

- Cross-validate data: Compare results from multiple techniques (e.g., shake-flask vs. HPLC-derived logP) .

- Report conditions: Detail temperature, pH, and solvent purity to contextualize discrepancies .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Leverage DFT (Density Functional Theory) calculations:

Q. What mechanisms underlie its potential biological activity (e.g., enzyme inhibition)?

Derivatives show promise in receptor binding studies :

- Dopamine D2/5-HT3 antagonism: Synthesize analogs with varied substituents (e.g., chloro, fluoro) and screen via radioligand assays .

- Enzyme inhibition: Test against serine proteases using fluorogenic substrates and IC₅₀ determination .

- Structural insights: Perform X-ray crystallography or molecular docking to identify binding motifs .

Q. How can researchers mitigate decomposition risks during high-temperature reactions?

- Thermal stability screening: Use DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (>200°C typical) .

- Inert conditions: Conduct reactions under nitrogen/argon to prevent oxidation .

- Additive stabilization: Introduce radical scavengers (e.g., BHT) in free-radical-prone systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.